molecular formula C53H102O6 B1219593 TG(18:0/14:0/18:0)[iso3] CAS No. 57396-99-3

TG(18:0/14:0/18:0)[iso3]

Cat. No. B1219593
CAS RN: 57396-99-3
M. Wt: 835.4 g/mol
InChI Key: MARPCPMDFOPPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TG(18:0/14:0/18:0)[iso3] is a specific type of triglyceride, which is a type of lipid. Triglycerides are glycerides in which the glycerol is esterified with three fatty acid groups . The specific notation TG(18:0/14:0/18:0)[iso3] refers to a triglyceride molecule with three fatty acid chains attached to a glycerol backbone. The numbers 18:0/14:0/18:0 refer to the length and saturation of the fatty acid chains .


Molecular Structure Analysis

The molecular formula of TG(18:0/14:0/18:0)[iso3] is C53H102O6. It has an average mass of 835.373 Da and a monoisotopic mass of 834.767639 Da . The structure includes a glycerol backbone with three fatty acid chains attached via ester linkages .


Physical And Chemical Properties Analysis

TG(18:0/14:0/18:0)[iso3] has a molecular formula of C53H102O6, an average mass of 835.373 Da, and a monoisotopic mass of 834.767639 Da . Additional physical and chemical properties such as boiling point, vapor pressure, and enthalpy of vaporization are not detailed in the available resources .

Scientific Research Applications

Comprehensive Analysis of Triacylglycerols in Biological Tissues

Triacylglycerols (TGs), including TG(18:0/14:0/18:0)[iso3], play crucial roles in biological systems, associated with various diseases such as cardiovascular and liver diseases. A study utilized ultra-performance liquid chromatography (UPLC) coupled with electrospray ionization (ESI) mass spectrometry (MS) for a comprehensive analysis of TGs, including their specific fatty acid chain compositions in different tissues. This analysis highlights the importance of precise identification of individual TG species in understanding their functions and implications in health and disease (Guan et al., 2017)(source).

Dietary Triacylglycerol Structure in Infant Nutrition

The structure of dietary TGs, such as TG(18:0/14:0/18:0)[iso3], is significant in infant nutrition. Human milk TGs are uniquely structured for efficient digestion and absorption, playing a vital role in infant growth and development. Research on TG structures in dietary sources and their impact on nutrient absorption and health outcomes in infants can provide insights into optimizing infant formulas and dietary recommendations (Innis, 2011)(source).

Role in High-Pressure Nuclear Waste Glasses

The inclusion of iodine, potentially comparable to the structural role of TG(18:0/14:0/18:0)[iso3], in high-pressure nuclear waste glasses, has been studied for its impact on the glass transition temperature (Tg). This research is crucial for understanding the immobilization of hazardous materials in borosilicate glasses and optimizing the properties of these materials for long-term stability and safety (Jolivet et al., 2020)(source).

Enhancement of Drug Solubility and Bioavailability

The formation of solid dispersions, potentially analogous to the manipulation of TG(18:0/14:0/18:0)[iso3] structures, has been employed to improve the solubility and bioavailability of poorly water-soluble drugs. By creating amorphous solid dispersions, the dissolution rates and, consequently, the bioavailability of therapeutic compounds can be significantly enhanced, offering a promising approach for drug formulation and delivery (Shuai et al., 2016)(source).

Photoswitching of Polymer Properties

Innovative research has demonstrated that incorporating azobenzene groups into polymers, similar to modifying TG(18:0/14:0/18:0)[iso3] structures, can enable light-induced switching of polymer properties, such as the glass transition temperature (Tg). This capability allows for the reversible solid-to-liquid transitions of polymers, with potential applications in self-healing materials, processing technologies, and adaptive surface treatments (Zhou et al., 2017)(source).

Mechanism of Action

Biochemical Pathways

TG(18:0/14:0/18:0)[iso3] is likely to be involved in lipid metabolism pathways . Upon hydrolysis by lipases, the resulting glycerol and fatty acids can enter various biochemical pathways. For instance, glycerol can be converted to glucose via gluconeogenesis, while fatty acids can be oxidized to produce energy through beta-oxidation.

Result of Action

The molecular and cellular effects of TG(18:0/14:0/18:0)[iso3] are likely related to its role as a source of energy and as a precursor for other molecules . The breakdown of this triglyceride provides fatty acids and glycerol, which can be used in various metabolic processes.

Action Environment

Environmental factors such as diet, physical activity, and overall health status can influence the action, efficacy, and stability of TG(18:0/14:0/18:0)[iso3] . For instance, a diet high in triglycerides may increase the levels of TG(18:0/14:0/18:0)[iso3] in the body, potentially affecting its action and metabolism.

properties

IUPAC Name

(3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-24-26-28-31-33-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-35-30-21-18-15-12-9-6-3)49-58-52(55)46-43-40-37-34-32-29-27-25-23-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARPCPMDFOPPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H102O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:0/14:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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